molecular formula C18H14 B14579984 1,1'-(Hexa-1,5-diyne-3,4-diyl)dibenzene CAS No. 61423-04-9

1,1'-(Hexa-1,5-diyne-3,4-diyl)dibenzene

Cat. No.: B14579984
CAS No.: 61423-04-9
M. Wt: 230.3 g/mol
InChI Key: KUARCAIYXMIWKJ-UHFFFAOYSA-N
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Description

3,4-Diphenyl-1,5-hexadiyne is an organic compound characterized by the presence of two phenyl groups attached to a hexadiyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diphenyl-1,5-hexadiyne typically involves the coupling of phenylacetylene derivatives. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of a base such as pyridine and an oxidant like oxygen or air.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenyl-1,5-hexadiyne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

3,4-Diphenyl-1,5-hexadiyne has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic or optical properties.

    Biology and Medicine: While specific biological applications are less documented, the compound’s derivatives could potentially be explored for pharmaceutical purposes.

Mechanism of Action

The mechanism of action of 3,4-Diphenyl-1,5-hexadiyne in chemical reactions involves the interaction of its triple bonds and phenyl groups with various reagents. The molecular targets and pathways depend on the specific reaction conditions and the nature of the reagents used. For example, in oxidation reactions, the triple bonds are targeted by oxidizing agents, leading to the formation of diketones.

Comparison with Similar Compounds

Similar Compounds

    1,5-Hexadiene: A simple diene with two double bonds separated by a single bond.

    1,3-Hexadiene: A conjugated diene with double bonds separated by a single bond.

    1,2-Hexadiene: A cumulated diene with double bonds sharing a carbon atom.

Uniqueness

3,4-Diphenyl-1,5-hexadiyne is unique due to the presence of phenyl groups and triple bonds, which impart distinct electronic and structural properties. This makes it different from other dienes and alkynes, which may lack such substituents and therefore exhibit different reactivity and applications.

Properties

CAS No.

61423-04-9

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

4-phenylhexa-1,5-diyn-3-ylbenzene

InChI

InChI=1S/C18H14/c1-3-17(15-11-7-5-8-12-15)18(4-2)16-13-9-6-10-14-16/h1-2,5-14,17-18H

InChI Key

KUARCAIYXMIWKJ-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=CC=C1)C(C#C)C2=CC=CC=C2

Origin of Product

United States

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